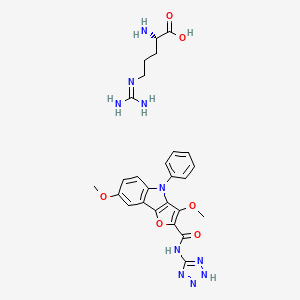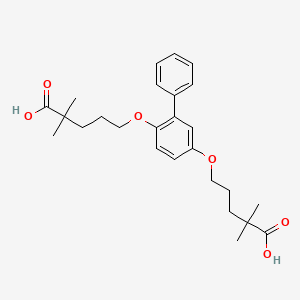
Sunset Yellow FCF
Overview
Description
Sunset Yellow FCF, also known as Orange Yellow S, C.I. 15985, or E110, is a petroleum-derived orange azo dye . It is principally the disodium salt of 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid and subsidiary coloring matters together with sodium chloride and/or sodium sulfate as the principal uncolored components . It is used to provide an orange color to foods, drugs, and cosmetics, including dietary supplements .
Synthesis Analysis
Sunset Yellow FCF is an azoic dye synthesized from aromatic hydrocarbons . It is used to improve the physical-chemical properties of food products and their conservation .Molecular Structure Analysis
The chemical formula of Sunset Yellow FCF is C16H10N2Na2O7S2 . It is a reddish-orange azo dye used as a synthetic colorant in various foods and beverages to improve their texture and appearance .Chemical Reactions Analysis
Sunset Yellow FCF exhibits the phenomenon of birefringence on resulted crystallites by drying and crystallization at room temperature from aqueous solutions with concentrations of 1% and 5% . It is stable in citric acid and tartaric acid, and fades during reduction .Physical And Chemical Properties Analysis
Sunset Yellow FCF is an orange-red powder that is soluble in water and ethanol . Its thermal behavior indicates the evaporation of absorbed and physically bonded water up to 188 °C, after which the material possesses thermal stability up to 330 °C .Scientific Research Applications
Immunological Impact
Sunset Yellow FCF has been shown to affect immune responses. It can reduce LPS-induced proliferation of isolated mouse splenocytes and inhibit proliferation in an allogenic mixed lymphocyte reaction at certain concentrations . Additionally, it has been reported to promote immune suppression and alter the functional responses of splenocytes at non-cytotoxic doses .
Chromosomal and Genetic Studies
In genetic research, Sunset Yellow FCF has been observed to induce chromosomal aberrations in somatic and germ cells, as well as morphological abnormalities in sperm in mice. However, it is not considered genotoxic in a micronucleus gut assay in mice when administered at doses up to 2,000 mg/kg .
Veterinary Applications
The European Food Safety Authority (EFSA) has evaluated the safety and efficacy of Sunset Yellow FCF as an additive that adds or restores color in feedingstuffs for pets like cats, dogs, ornamental fish, grain-eating ornamental birds, and small rodents .
Optical Properties Research
Sunset Yellow’s optical anisotropy has been studied under polarized light at room temperature. It exhibits birefringence on crystallites formed by drying and crystallization from aqueous solutions, which is significant for materials science research .
Food Safety Evaluation
Sunset Yellow FCF has undergone re-evaluation by food safety authorities to assess its safety as a food coloring substance. This involves determining acceptable daily intake levels and understanding its effects on human health .
Bone Metabolic and Dermatological Research
It is used in treating bone metabolic diseases and dermatological disorders. The relative expression of surface receptors in T and B cells can be altered by Sunset Yellow FCF, which is relevant for medical research .
Mechanism of Action
Target of Action
Sunset Yellow FCF, also known as E110, is an azo dye synthesized from aromatic hydrocarbons . It is primarily used to enhance the physical-chemical properties of food products and their conservation . The compound’s primary targets are proteins, specifically bovine serum albumin (BSA) and collagen .
Mode of Action
Sunset Yellow FCF interacts with its protein targets, altering their biophysical properties . This interaction is likely due to the compound’s chemical structure, which allows it to bind to these proteins and modify their function.
Pharmacokinetics
It is known that the compound is soluble in water and ethanol , which suggests it can be readily absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of Sunset Yellow FCF’s action are diverse and depend on the concentration and context of its use. For instance, it has been reported that exposure to a high dose of Sunset Yellow FCF led to disturbances in cell-to-cell interactions and testicular function in rats .
Action Environment
The action, efficacy, and stability of Sunset Yellow FCF can be influenced by various environmental factors. For instance, its solubility and therefore its bioavailability can be affected by the ambient temperature . Furthermore, its interaction with proteins and its antioxidant activity can be influenced by the concentration of the compound . More research is needed to fully understand how different environmental factors influence the action of Sunset Yellow FCF.
Future Directions
Sunset Yellow FCF is added to foods and beverages at concentrations up to a maximum permitted level (MPL) as adopted by the Codex Alimentarius Commission . There are more than 60 food categories for which MPLs for sunset yellow have been adopted in the General Standard of Food Additives .
Relevant Papers The EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS) adopted an opinion on the re-evaluation of Sunset Yellow FCF (E 110) as a food additive in 2009 and in 2014 an opinion on the reconsideration of the temporary acceptable daily intake (ADI) and refined exposure assessment for Sunset Yellow FCF (E 110) .
properties
IUPAC Name |
disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7S2.2Na/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQPTROHQCGFEF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2Na2O7S2 | |
| Record name | SUNSET YELLOW FCF | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021456 | |
| Record name | FD&C Yellow 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-yellow to reddish-brown powder or solid. (NTP, 1992), Fd & c yellow no. 6 appears as orange-red crystals or a red powder. (NTP, 1992), Orange-red powder or granules, Red-orange crystals or red powder; [CAMEO], Reddish-yellow to reddish-brown solid; [CAMEO] Reddish-yellow odorless powder; [MSDSonline] | |
| Record name | DIRECT YELLOW 11 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20308 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FD & C YELLOW NO. 6 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20404 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SUNSET YELLOW FCF | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | FD&C yellow 6 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1967 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | C.I. Direct Yellow 11 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4088 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
10 to 50 mg/mL at 73 °F (NTP, 1992), 50 to 100 mg/mL at 75 °F (NTP, 1992), Solubility at 25 °C: 20.0 g/100 mL in glycerol, 2.2 g/100 mL in propylene glycol, Slightly soluble in ethanol; reddish-orange solution in concentrated sulfuric acid, changing to yellow in dilution, In water, 19.0 g/100 mL at 25 °C (1.9X10+5 mg/L) | |
| Record name | DIRECT YELLOW 11 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20308 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FD & C YELLOW NO. 6 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20404 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. FOOD YELLOW 3 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.43X10-22 mm Hg at 25 °C (estimated) | |
| Record name | C.I. FOOD YELLOW 3 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sunset Yellow FCF | |
Color/Form |
Orange-red crystals, Orange powder | |
CAS RN |
1325-37-7, 2783-94-0 | |
| Record name | DIRECT YELLOW 11 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20308 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FD & C YELLOW NO. 6 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20404 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. Direct Yellow 11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001325377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Food Yellow 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002783940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Direct Yellow 11 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | FD&C Yellow 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 6-hydroxy-5-[(4-sulphonatophenyl)azo]naphthalene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenesulfonic acid, 2-methyl-5-nitro-, alkaline condition products | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FD&C YELLOW NO. 6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77VEI93A8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | C.I. FOOD YELLOW 3 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | C.I. DIRECT YELLOW 11 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5525 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes without melting at 734 °F (NTP, 1992), Decomposes without melting when heated to 390 °C | |
| Record name | FD & C YELLOW NO. 6 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20404 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. FOOD YELLOW 3 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Sunset Yellow FCF?
A1: The molecular formula of Sunset Yellow FCF is C16H10N2Na2O7S2, and its molecular weight is 452.37 g/mol.
Q2: What are the spectroscopic characteristics of Sunset Yellow FCF?
A2: Sunset Yellow FCF exhibits maximum absorbance at a wavelength (λmax) of 482 nm, making it suitable for detection and quantification using UV-Vis spectrophotometry. []
Q3: What is the solubility of Sunset Yellow FCF?
A3: Sunset Yellow FCF demonstrates high solubility in water, with a reported solubility of 19 g/100 mL. []
Q4: What analytical techniques are employed to determine Sunset Yellow FCF in food samples?
A4: Various methods are used, including:
- High-Performance Liquid Chromatography (HPLC): This versatile technique allows for the separation and quantification of Sunset Yellow FCF in complex matrices like food and beverages. [, , , ]
- Spectrophotometry: This method exploits the dye's absorbance at specific wavelengths, enabling direct measurement in simpler samples or after extraction and purification steps. [, , ]
- Voltammetry: Electrochemical methods, such as differential pulse voltammetry, offer sensitive detection of Sunset Yellow FCF based on its redox properties. [, ]
Q5: How are impurities in Sunset Yellow FCF identified and quantified?
A5: Techniques like HPLC and LC/MS are employed to identify and quantify raw materials, intermediates, and subsidiary colors present in Sunset Yellow FCF samples. These methods are crucial for quality control and safety assessment. [, , ]
Q6: What is the Acceptable Daily Intake (ADI) for Sunset Yellow FCF?
A6: The current ADI for Sunset Yellow FCF, as established by the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), is 4 mg/kg bw/day. []
Q7: Are there any concerns regarding the safety of Sunset Yellow FCF?
A7: While generally considered safe within the ADI, studies have reported potential adverse effects at high doses, including:
- Neurobehavioral effects: Research in mice has shown potential effects on swimming behavior and motor development. []
- Immunomodulatory effects: In vitro studies on splenocytes suggest Sunset Yellow FCF might influence immune responses. []
- Cellular toxicity: Studies using Chara vulgaris have indicated potential cytotoxic and mito-depressive effects at high concentrations. []
- Organ weight changes: Studies in rats have shown that long-term exposure to high doses of Sunset Yellow FCF might lead to changes in liver weight. []
Q8: Are there any specific concerns for certain populations?
A8: While exposure is generally below the ADI, some studies suggest that children, particularly boys, might have higher intakes of Sunset Yellow FCF due to consumption of certain food and beverages like soft drinks and desserts. []
Q9: What are the implications of Sunset Yellow FCF degrading into other compounds?
A9: Some studies have investigated the formation of degradation products like sulphanilic acid and naphthionic acid when Sunset Yellow FCF is heated in the presence of sugars. These byproducts could have their own toxicological profiles, warranting further investigation. []
Q10: How is Sunset Yellow FCF removed from wastewater?
A10: Several methods have been explored for the removal of Sunset Yellow FCF from aqueous solutions, including:
- Adsorption: Various materials, such as activated carbon, mixed fruit peel waste, and polyethyleneimine-modified multi-wall carbon nanotubes (PEI-MWCNTs), have shown potential for adsorbing the dye from wastewater. [, , ]
- Photocatalytic degradation: Studies have investigated the use of photocatalysts, like tungsten oxide nanoparticles and transition metal complexes, in combination with UV or visible light irradiation to degrade Sunset Yellow FCF. [, ]
- **Plasma-catalytic degradation: ** Research has explored the use of gliding arc discharge plasma, with or without catalysts like tungsten oxide, for the effective removal of the dye. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



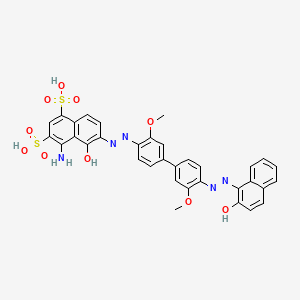



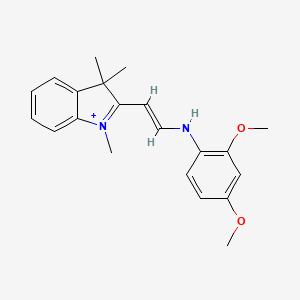




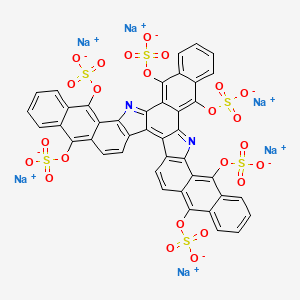
![[2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-diethoxy-, bis(hydrogen sulfate), disodium salt](/img/structure/B1668955.png)
